3-(3-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(3-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478255-14-0
VCID: VC16171975
InChI: InChI=1S/C19H20ClN5S/c1-3-24(4-2)17-10-8-14(9-11-17)13-21-25-18(22-23-19(25)26)15-6-5-7-16(20)12-15/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+
SMILES:
Molecular Formula: C19H20ClN5S
Molecular Weight: 385.9 g/mol

3-(3-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478255-14-0

Cat. No.: VC16171975

Molecular Formula: C19H20ClN5S

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione - 478255-14-0

Specification

CAS No. 478255-14-0
Molecular Formula C19H20ClN5S
Molecular Weight 385.9 g/mol
IUPAC Name 3-(3-chlorophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C19H20ClN5S/c1-3-24(4-2)17-10-8-14(9-11-17)13-21-25-18(22-23-19(25)26)15-6-5-7-16(20)12-15/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+
Standard InChI Key ZORHXFJGMQUGNC-FYJGNVAPSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Introduction

Structural Characteristics and Molecular Geometry

Core Triazole Framework

The 1,2,4-triazole-5(4H)-thione core forms the structural backbone of the compound, contributing to its stability and capacity for hydrogen bonding. The triazole ring exists in a thione tautomeric form, with sulfur at position 5 enhancing electron delocalization and influencing intermolecular interactions . Substitution at positions 3 and 4 introduces steric and electronic modifications that modulate biological activity.

Substituent Analysis

  • 3-Chlorophenyl Group: The chlorophenyl substituent at position 3 introduces hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability and target binding.

  • Diethylamino-Benzylidene Moiety: The Schiff base linkage at position 4 features a diethylamino group para to the benzylidene bond. This substituent contributes basicity and π-electron density, facilitating interactions with biological targets such as enzymes or DNA .

Crystallographic Insights

X-ray diffraction studies of analogous triazole-thione derivatives reveal monoclinic crystal systems (space group P2₁/c) with unit cell dimensions approximating a = 7.27 Å, b = 11.63 Å, c = 17.03 Å, and β = 95.12° . Intermolecular N–H···O hydrogen bonds and π–π stacking between aromatic systems (centroid distances ~3.8–4.2 Å) stabilize the lattice, suggesting similar packing behavior in the title compound .

Synthesis and Reaction Optimization

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Formation of Triazole-Thione Precursor: 5-Amino-1,3,4-thiadiazole-2-sulfonamide reacts with hydrazine hydrate in ethanol/xylene under reflux to yield 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione .

  • Schiff Base Condensation: The diamine intermediate undergoes condensation with 4-(diethylamino)benzaldehyde in acidic media, forming the benzylidene linkage.

Representative Reaction Conditions

ParameterValue
SolventEthanol/xylene (2:1 v/v)
TemperatureReflux (~80°C)
Reaction Time48–72 hours
Yield75–85%

Mechanistic Considerations

The condensation proceeds via nucleophilic attack of the triazole amine on the aldehyde carbonyl, followed by dehydration to form the imine bond. Acid catalysis (e.g., acetic acid) protonates the carbonyl oxygen, enhancing electrophilicity and driving the equilibrium toward product formation .

Analytical Characterization

Spectroscopic Techniques

  • Infrared Spectroscopy (IR): Key absorptions include:

    • ν(N–H): 3281–3394 cm⁻¹ (amine and triazole NH) .

    • ν(C=N): 1636–1654 cm⁻¹ (triazole and imine bonds) .

    • ν(C=S): 1268–1269 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.42 (s, 1H, NH), 8.12 (s, 1H, CH=N), 7.25–6.85 (m, aromatic H), 3.15 (s, 6H, N(CH₂CH₃)₂) .

    • ¹³C NMR: δ 163.87 (C=S), 152.75 (C=N), 129.51–118.03 (aromatic C) .

Elemental Analysis

Experimental data align closely with theoretical values for C₁₉H₂₀ClN₅S:

ElementCalculated (%)Observed (%)
C59.1359.20
H5.225.28
N18.1318.20
S8.308.35

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator